Cas no 1257268-45-3 (1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine)

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
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- 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine
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- インチ: 1S/C18H17NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-11H,12-14H2
- InChIKey: CNFUXJHCOAYGKW-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CC=C2)=CC1)(C1=CC=CC=C1)=O
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM412980-1g |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-1587548-10.0g |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
Enamine | EN300-1587548-1000mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95.0% | 1000mg |
$414.0 | 2023-09-24 | |
Enamine | EN300-1587548-10000mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95.0% | 10000mg |
$1778.0 | 2023-09-24 | |
Enamine | EN300-1587548-250mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95.0% | 250mg |
$162.0 | 2023-09-24 | |
Aaron | AR01EMR5-250mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95% | 250mg |
$248.00 | 2025-02-10 | |
Aaron | AR01EMR5-100mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95% | 100mg |
$181.00 | 2025-02-10 | |
1PlusChem | 1P01EMIT-1g |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95% | 1g |
$574.00 | 2024-07-09 | |
A2B Chem LLC | AX61189-250mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95% | 250mg |
$206.00 | 2024-04-20 | |
1PlusChem | 1P01EMIT-100mg |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |
1257268-45-3 | 95% | 100mg |
$196.00 | 2024-07-09 |
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridineに関する追加情報
1-Benzoyl-4-phenyl-1,2,3,6-Tetrahydropyridine: A Comprehensive Overview
1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine, with the CAS number 1257268-45-3, is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of tetrahydropyridines, which are known for their versatile applications in drug design and synthesis. The molecule features a benzoyl group attached to the tetrahydropyridine ring at position 1 and a phenyl group at position 4, making it a valuable substrate for further functionalization and exploration in various research domains.
The synthesis of 1-benzoyl-4-phenyl-tetrahydropyridine involves a series of well-established organic reactions, including alkylation, acylation, and hydrogenation steps. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, improving yield and purity while reducing reaction time. These improvements have made the compound more accessible for large-scale production and subsequent studies.
In terms of pharmacological activity, 1-benzoyl-tetrahydropyridines have shown promising results in preclinical models. For instance, studies published in 2023 demonstrated that this class of compounds exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, research has highlighted its potential as a neuroprotective agent, particularly in models of Alzheimer's disease and Parkinson's disease.
The structural versatility of 1-benzoyl-tetrahydropyridines has also led to their exploration as building blocks for more complex molecules. By introducing additional functional groups or modifying the existing ones, researchers can tailor the compound's properties to suit specific therapeutic needs. For example, recent studies have focused on incorporating bioisosteres or click chemistry handles to enhance drug-like properties such as solubility and bioavailability.
From an industrial perspective, the demand for 1-benzoyl-tetrahydropyridines has been driven by their application in specialty chemicals and fine chemicals markets. The compound is often used as an intermediate in the synthesis of more complex molecules with diverse applications ranging from agrochemicals to advanced materials.
In conclusion, 1-benzoyl-tetrahydropyridines, represented by CAS No. 1257268-45-3 (i.e., 1-benzoyl-4-phenyl-tetrahydropyridine), stands out as a valuable compound with significant potential across multiple disciplines. Its unique structure and versatile reactivity make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the development of innovative solutions across various sectors.
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